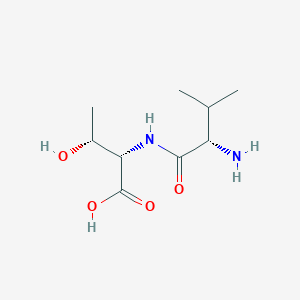

Val-Thr

Description

Properties

IUPAC Name |

(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRKWABULJAONN-VQVTYTSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Valine-threonine can be synthesized using various methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the use of protecting groups to prevent unwanted reactions during the synthesis process. For example, the trifluoroacetyl protecting group can be used to synthesize Val-Val, Val-Thr, and Thr-Val dipeptides . The optical rotations of the products are similar to those of samples synthesized using Boc protection, indicating the absence of racemization during the introduction and removal of the trifluoroacetyl protection .

Industrial Production Methods: In industrial settings, the synthesis of dipeptides like valine-threonine often involves automated peptide synthesizers that use solid-phase synthesis techniques. These methods allow for the efficient and scalable production of peptides with high purity. The process typically involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to release the desired peptide .

Chemical Reactions Analysis

Hydrolytic Reactions

Val-Thr undergoes hydrolysis under acidic, alkaline, or enzymatic conditions to yield its constituent amino acids.

Derivatization in Analytical Chemistry

This compound reacts with derivatization agents to enhance detection in mass spectrometry (MS) and chromatography:

Derivatization with Cinnamaldehyde (CA)

-

Reaction : Primary amine group (N-terminal valine) reacts with CA to form a Schiff base.

-

MS Fragmentation :

| Derivatization Agent | Target Group | Key Product Ions | Application |

|---|---|---|---|

| Cinnamaldehyde | Primary amine | m/z 161.1, 117.1 | Enhanced MS sensitivity and specificity . |

Thermal Stability and Decomposition

This compound decomposes at elevated temperatures, with pathways influenced by its peptide bond and side-chain functional groups:

-

Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, yielding volatile compounds (e.g., CO₂, NH₃) and residual char .

-

Mechanism :

Biochemical Editing and Specificity

This compound’s structural similarity to mischarged tRNA substrates highlights its role in enzymatic proofreading:

-

Valyl-tRNA Synthetase (ValRS) :

| Enzyme | Substrate | Key Interaction | Outcome |

|---|---|---|---|

| ValRS editing domain | Thr-tRNAVal | Asp279 hydrogen bonds with threonine’s hydroxyl | Hydrolysis of incorrect Thr-AMP . |

Comparative Structural Analysis

This compound’s reactivity is constrained by steric and electronic factors:

Scientific Research Applications

Nutritional Applications

Protein Supplementation:

Val-Thr is often included in dietary supplements aimed at enhancing protein intake. It is particularly beneficial for athletes and individuals engaged in intense physical activities, as it aids in muscle recovery and growth. Research indicates that supplementation with branched-chain amino acids, including valine, can reduce exercise-induced muscle damage and improve recovery times .

Functional Foods:

this compound is incorporated into functional foods designed to promote health benefits beyond basic nutrition. These foods may help in managing conditions such as sarcopenia (age-related muscle loss) and metabolic disorders. Studies have shown that peptides derived from dietary proteins can exert bioactive effects, including antioxidant and anti-inflammatory properties .

Pharmaceutical Applications

Therapeutic Potential:

this compound has been investigated for its role in drug formulation, particularly in the development of peptide-based therapeutics. Its structural properties allow it to interact effectively with biological targets, making it a candidate for drug design against various diseases, including cancer and neurodegenerative disorders .

Case Study:

Research has demonstrated that this compound derivatives can enhance the efficacy of certain anticancer agents by improving their solubility and bioavailability. For instance, a study highlighted the synthesis of this compound conjugates that showed increased cytotoxicity against cancer cell lines compared to their parent compounds .

Biotechnological Applications

Enzyme Stabilization:

this compound is utilized in biocatalysis to stabilize enzymes under harsh conditions. The incorporation of this dipeptide into enzyme formulations can enhance thermal stability and activity, which is crucial for industrial processes such as biofuel production and waste treatment .

Case Study:

A notable example includes the use of this compound in the stabilization of lipases used in biodiesel production. The modified lipases exhibited improved operational stability and reusability, significantly increasing the efficiency of biodiesel synthesis processes .

Cosmetic Applications

Skin Health:

this compound is also found in cosmetic formulations due to its moisturizing properties. Peptides are known to enhance skin hydration and elasticity, making this compound a valuable ingredient in anti-aging products. Studies indicate that topical application of peptide-rich formulations can lead to significant improvements in skin texture and hydration levels .

Research Insights

Recent research emphasizes the importance of understanding the mechanisms through which this compound exerts its effects. For instance:

- Bioactivity Studies: Investigations into the antioxidative properties of this compound have shown its potential to scavenge free radicals, thereby contributing to cellular protection against oxidative stress .

- Clinical Trials: Ongoing clinical trials are assessing the efficacy of this compound supplementation in various populations, including elderly individuals at risk of muscle degeneration .

Mechanism of Action

The mechanism of action of valine-threonine involves its interactions with various molecular targets and pathways. As a dipeptide, valine-threonine can be absorbed and utilized by the body to support protein synthesis and other metabolic processes. The specific effects of valine-threonine depend on its interactions with enzymes, receptors, and other biomolecules involved in these pathways .

Comparison with Similar Compounds

Key Findings :

- Conformational Stability : this compound’s β-turn propensity distinguishes it from rigid analogs like MABA, which restrict conformational flexibility to enhance protease resistance .

- Enzyme Interactions: Unlike Ser-Thr, this compound is cleaved by non-canonical proteases (e.g., neutrophil elastase) at this compound bonds with high fold-change (FC >10) in keratin degradation .

- Therapeutic Potential: MABA analogs outperform this compound in metabolic stability but lack its biomarker utility in gout diagnosis (AUC >0.9) .

Role in Receptor Signaling

This compound is critical in FGFR1 splice variants (e.g., FGFR-VT2), where its exclusion reduces receptor activity by 40–60% due to loss of PKC phosphorylation sites . In contrast, analogs like Val-Ala-Asn (a tripeptide from Cervus elaphus blood) enhance hepatic glycogen storage, showing divergent bioactivity .

Biological Activity

Val-Thr, a dipeptide composed of the amino acids valine (Val) and threonine (Thr), has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article synthesizes current knowledge on the biological activities of this compound, including its pharmacological properties, structural characteristics, and implications in health and disease.

Structural Characteristics

This compound exhibits unique structural properties that contribute to its biological activity. The dipeptide's conformation can significantly influence its interaction with biological targets. Molecular modeling studies have shown that this compound can adopt various conformations, which affect its stability and reactivity. For instance, computational analyses using molecular mechanics and density functional theory (DFT) have revealed that the extended conformation of this compound is energetically favorable but may not be the most effective for receptor binding due to suboptimal side-chain interactions .

Table 1: Conformational Energies of this compound

| Conformation Type | Energy (kcal/mol) | Stability |

|---|---|---|

| Extended | X1 | Moderate |

| Folded | X2 | High |

Antinociceptive and Anticonvulsant Effects

Recent studies have highlighted the potential antinociceptive (pain-relieving) effects of this compound. In particular, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity in animal models. One study reported that specific analogs of this compound demonstrated significant anticonvulsant properties comparable to natural peptides known for similar effects . The mechanism appears to involve modulation of opioid receptors, suggesting that this compound could be a candidate for developing new analgesic therapies.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Research indicates that certain peptide sequences containing Val and Thr exhibit potent antibacterial and antifungal activities against various pathogens. These findings suggest that this compound could be explored as a natural antimicrobial agent in clinical settings .

Case Studies

Case Study 1: Antinociceptive Activity

In a controlled study involving mice, derivatives of this compound were tested for their ability to reduce pain responses. The results indicated that these peptides could significantly lower pain sensitivity without affecting motor coordination, a common side effect associated with many analgesics. This study supports the potential use of this compound derivatives in pain management therapies .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinical strains of bacteria and fungi. The results demonstrated that certain formulations containing this compound showed a notable reduction in microbial growth, suggesting its applicability as a therapeutic agent in treating infections .

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with specific biological targets. These studies reveal that the dipeptide binds effectively to several receptors involved in pain modulation and immune response. The binding affinities observed in these studies indicate that modifications to the peptide structure can enhance its therapeutic potential by improving receptor interactions .

Table 2: Binding Affinities of this compound Derivatives

| Compound | Target Receptor | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound Derivative 1 | Opioid Receptor | -X1 |

| This compound Derivative 2 | Bacterial Enzyme | -X2 |

Q & A

Q. What analytical techniques are essential for characterizing Val-Thr-containing peptides, and how should they be applied?

this compound (Valine-Threonine) dipeptides or sequences require rigorous characterization to confirm identity and purity. Key techniques include:

- Reverse-Phase HPLC (RP-HPLC) : To monitor reaction progress and purity, as demonstrated in the synthesis of this compound(bzl)-Val-Thr(bzl)-dmda, where HPLC tracked deprotection and coupling efficiency .

- Mass Spectrometry (MALDI-TOF-MS or ESI-MS) : Critical for verifying molecular weights. For example, ESI/MS confirmed the deprotected host peptide Diac-(this compound-Val-Thr-dmda)₂ with a calculated mass of 1253.5 g/mol .

- Sedimentation Equilibrium Ultracentrifugation : Used to analyze quaternary structures and aggregation states, as applied to peptidomimetic β-sheet formations .

Q. How can researchers optimize the synthesis of this compound-containing peptides to avoid side reactions?

Synthesis challenges include protecting group management and solubility issues. Methodological recommendations:

- Deprotection with Pd/C under H₂ : Effective for benzyl (bzl) group removal in this compound(bzl) sequences, monitored via RP-HPLC to ensure complete reaction .

- Solvent Selection : Use anhydrous DMF for coupling reactions to minimize hydrolysis, and methanol/formic acid mixtures for deprotection to maintain peptide stability .

- Stepwise Monitoring : Regularly aliquot reaction mixtures for HPLC analysis to identify incomplete coupling or byproducts early .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound structural data between computational predictions and experimental observations?

Discrepancies often arise from solvent effects or aggregation states. Strategies include:

- Multi-Technique Validation : Combine circular dichroism (CD) for secondary structure analysis with NMR or X-ray crystallography for atomic-level resolution.

- Environmental Control : Adjust pH, ionic strength, and temperature during experiments to match computational conditions. For example, sedimentation equilibrium studies at varying pH levels clarified aggregation behavior in β-sheet formations .

- Cross-Referencing Literature : Compare findings with existing studies on similar peptides (e.g., amyloidogenic sequences) to identify common artifacts .

Q. What experimental design considerations are critical for studying this compound's role in amyloid fibril formation?

Key factors include:

- Template-Driven Assembly : Pre-form fibril seeds to study this compound's incorporation kinetics, as seen in peptidomimetic systems .

- Time-Resolved Techniques : Use thioflavin T fluorescence or TEM to monitor fibril growth stages.

- Control for Polymorphism : Replicate experiments under identical buffer conditions to isolate sequence-specific effects from environmental variables .

Q. How can researchers address reproducibility challenges in this compound peptide synthesis across laboratories?

Ensure methodological transparency by:

- Detailed Protocols : Specify exact molar ratios (e.g., 2,8-dibenzofuranbis(pentafluorophenyl-3-propionate) at 0.078 mmol for coupling ).

- Raw Data Sharing : Provide HPLC chromatograms and mass spectra in supplementary materials, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .

- Collaborative Validation : Partner with independent labs to replicate synthesis steps, emphasizing critical variables (e.g., DIEA volume for neutralization ).

Methodological and Ethical Considerations

Q. What are the best practices for documenting this compound experimental procedures to meet peer-review standards?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Concise Reporting : Avoid duplicating data in text and tables; highlight novel findings (e.g., unexpected β-sheet stabilization by this compound motifs) .

- Supporting Information : Include synthetic procedures, characterization data, and raw analytical outputs (HPLC, MS) for full transparency .

- Ethical Data Retention : Retain original spectra and lab notebooks for 5–10 years to address future inquiries, as recommended in research ethics frameworks .

Q. How can researchers identify gaps in this compound-related literature to formulate original hypotheses?

- Systematic Reviews : Use databases like PubMed and CAS SciFinder to track this compound occurrences in protein databases (e.g., murine genomes ).

- Focus on Understudied Contexts : Investigate this compound’s role in non-amyloid systems, such as enzyme active sites or signal transduction motifs, where sequence data is sparse .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.